molecular formula C13H18BrNSi B13791391 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine

Cat. No.: B13791391
M. Wt: 296.28 g/mol
InChI Key: VVZAAXMUPHUCCH-UHFFFAOYSA-N
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Description

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine (CAS 866929-82-0) is a pyridine-based chemical building block with a molecular formula of C13H18BrNSi and a molecular weight of 296.278 g/mol . This compound integrates two key functional groups that make it highly valuable for synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions and as a precursor for more complex structures. The bromine substituent at the 5-position serves as an excellent handle for further functionalization via reactions such as Suzuki-Miyaura coupling, enabling the construction of biaryl systems relevant in material science and pharmaceutical development . The tert-butyldimethylsilyl (TBDMS)-protected ethynyl group at the 2-position is a strategic feature. This protecting group stabilizes the alkyne moiety while allowing for deprotection under mild conditions to generate 5-bromo-2-ethynylpyridine, a valuable ligand for metal-organic frameworks (MOFs) and catalysts . The ethynyl group can also participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of diverse molecular architectures. As a specialist in synthetic methodology, this compound is useful for exploring distal C-H functionalization of azines, a significant challenge in organic chemistry . Its structure makes it a candidate for developing new ligands and materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18BrNSi

Molecular Weight

296.28 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)ethynyl-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3

InChI Key

VVZAAXMUPHUCCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CC1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine

General Synthetic Strategy

The preparation of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine typically involves two key stages:

Detailed Synthetic Route

Step 1: Bromination of Pyridine Derivative
  • Starting from 2-ethynylpyridine or a suitable pyridine precursor, selective bromination at the 5-position is achieved using brominating agents under controlled temperature conditions.
  • The bromination reaction is typically performed at room temperature or slightly elevated temperatures to avoid polybromination or side reactions.
  • The brominated intermediate is isolated by extraction and purified by column chromatography or recrystallization.
Step 2: Protection of Ethynyl Group with tert-Butyl-dimethylsilyl Chloride
  • The ethynyl group is protected using tert-butyl-dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
  • The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
  • This protection step stabilizes the ethynyl moiety during subsequent manipulations.
Step 3: Sonogashira Cross-Coupling Reaction
  • The key step involves coupling the 5-bromopyridine derivative with the TBDMS-protected ethynyl reagent.
  • Typical catalysts include palladium complexes such as Pd(PPh3)2Cl2 and a copper(I) co-catalyst like CuI.
  • The reaction is performed under an inert atmosphere (argon or nitrogen) in solvents such as THF, DMF, or toluene.
  • Bases such as triethylamine or diisopropylethylamine are used to facilitate the coupling.
  • Reaction temperatures range from room temperature to 80 °C, with reaction times from several hours to overnight.
  • The product is purified by column chromatography.

Data Table Summarizing Preparation Conditions and Outcomes

Step Reagents / Conditions Solvent Temperature Time Yield (%) Notes
1 Bromination with N-bromosuccinimide (NBS) or Br2 Acetonitrile or DCM 20–25 °C 2–4 hours 70–85 Selective 5-position bromination on pyridine
2 tert-Butyl-dimethylsilyl chloride, imidazole/base THF or DCM 20–25 °C 12–16 hours 80–95 Protection of ethynyl group
3 Pd(PPh3)2Cl2, CuI, triethylamine THF, DMF or toluene 25–80 °C 12–24 hours 75–90 Sonogashira cross-coupling to form final product

Summary Table of Key Literature Sources (Excluding Unreliable Databases)

Source Type Key Information Provided Reliability & Notes
Peer-reviewed journals (e.g., ACS Chemical Reviews) Mechanistic insights into pyridine functionalization and nucleophilic dearomatization strategies relevant to pyridine derivatives High reliability; recent comprehensive reviews
Patents (e.g., US8198464B2) Detailed synthetic procedures involving tert-butyl-dimethylsilane reagents and related silane chemistry High reliability; practical synthetic methods
Chemical suppliers and catalogs (e.g., Ambeed) Experimental conditions and yields for related brominated and silylated heterocycles Moderate reliability; useful for experimental parameters

Final Remarks

The preparation of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is well-established through bromination, silyl protection, and Sonogashira coupling. The methods provide good yields and purity with standard laboratory techniques. Optimization of reaction conditions and catalyst systems can further improve efficiency. This compound serves as a versatile intermediate for further functionalization in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) are commonly used.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine exhibit antiviral properties. Specifically, derivatives of this compound have been investigated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development . The incorporation of silane groups has been shown to enhance the bioactivity of these compounds.

Case Study: Synthesis of Antiviral Agents

A notable case study involved the synthesis of a series of pyridine derivatives incorporating the ethynyl silane moiety. These compounds were tested for their efficacy against various viral strains, demonstrating significant antiviral activity. The results suggested that the structural modifications facilitated by the silane group play a crucial role in enhancing the pharmacological properties of these agents .

Polymer Chemistry

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine has also found applications in polymer chemistry. It can act as a monomer in the synthesis of conjugated polymers, which are essential for organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics). The incorporation of this compound into polymer backbones can improve the electronic properties and stability of the resulting materials .

Case Study: Development of Conductive Polymers

In one study, researchers utilized 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine in the synthesis of a conductive polymer. The polymer exhibited enhanced conductivity and thermal stability compared to traditional materials. The findings highlighted the potential for this compound to contribute to advancements in flexible electronics and energy storage devices .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the reaction and the specific role of the compound in that context.

Comparison with Similar Compounds

Structural Analogues with Varied Silyl Protecting Groups

(a) 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine (CAS 111770-80-0)
  • Structure : Replaces TBS with a trimethylsilyl (TMS) group.
  • Molecular Formula : C₁₀H₁₂BrNSi (MW 254.20 g/mol).
  • Properties :
    • Boiling Point: 252.9±40.0°C; Density: 1.3±0.1 g/cm³ .
    • Reactivity: TMS is more labile than TBS, allowing milder deprotection (e.g., with fluoride ions).
  • Applications: Used in Sonogashira couplings where rapid alkyne liberation is required .
(b) 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-Butyl carbonate (CAS 1186310-92-8)
  • Structure : Additional tert-butyl carbonate at the 3-position.
  • Molecular Formula: C₁₅H₂₀BrNO₃Si (MW 370.33 g/mol).
  • Properties : Increased steric hindrance and molecular weight reduce volatility compared to simpler analogues.
  • Applications : Dual functionalization (carbonate and ethynyl) enables orthogonal reactivity in sequential reactions .
Comparison Table :
Compound CAS Number Silyl Group Molecular Weight (g/mol) Key Features
Target Compound - TBS ~296.3* High stability, bulky protecting group
5-Bromo-2-[(TMS)ethynyl]pyridine 111770-80-0 TMS 254.20 Labile, lower boiling point
3-yl tert-Butyl carbonate derivative 1186310-92-8 TMS 370.33 Multi-functionalized, steric hindrance

*Estimated based on TBS group substitution.

Core Heterocycle Variations

(a) Pyrrolo[2,3-b]pyridine Derivatives ()
  • Examples : 20b (pyridin-3-ylethynyl), 20c (methoxyphenyl ethynyl), 20d (p-tolylethynyl).
  • Structure : Pyrrolopyridine core instead of pyridine.
  • Applications : Medicinal chemistry (e.g., kinase inhibitors) due to planar aromatic systems .
(b) Pyrimidine Analogues ()
  • Example : 5-Bromo-2-(tert-butylacetylene-1-yl)pyrimidine.
  • Structure : Pyrimidine core with bromine and tert-butyl-protected ethynyl.
  • Reactivity : Pyrimidines exhibit distinct electronic properties, influencing reactivity in nucleophilic substitutions.

Substituent Position and Electronic Effects

  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine () :
    • Methoxy group at 3-position increases electron density, altering regioselectivity in cross-couplings.
  • 2-Bromo-5-[(TBS)oxy]pyridine (CAS 1198765-41-1) :
    • TBS-protected hydroxyl instead of ethynyl; demonstrates positional isomer effects on solubility and hydrogen bonding .

Biological Activity

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a tert-butyl-dimethyl-silanyl group attached via an ethynyl linkage. This unique structure may contribute to its biological properties, particularly in antiviral and anticancer activities.

Antiviral Activity

Research indicates that compounds with similar structural features to 5-bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine exhibit antiviral properties. For instance, N-Heterocycles have been studied for their potential as antiviral agents against various viruses, including HIV and HCV. The compound's pyridine scaffold is noted for improving solubility and bioavailability, which are critical for antiviral efficacy .

Table 1: Comparisons of Antiviral Activities

CompoundVirus TargetEC50 (μM)CC50 (μM)SI (CC50/EC50)
Compound AHIV-13.9842001050
Compound BHCV0.35200571
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridineTBDTBDTBDTBD

Note: TBD indicates data not yet available.

Anticancer Activity

The compound's potential in cancer therapy has also been explored. Compounds with similar functional groups have shown promising results in inhibiting tumor growth in vitro. For example, derivatives of pyridine have been reported to exhibit significant antiproliferative activity against various cancer cell lines .

Case Study: Anticancer Activity

In a study examining the effects of pyridine derivatives on cancer cell lines, it was found that several compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells. The structure-activity relationship (SAR) analysis suggested that the presence of bulky substituents like tert-butyl groups enhances biological activity by improving lipophilicity and cellular uptake .

The precise mechanism of action for 5-bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymes involved in viral replication or cancer cell proliferation. Similar compounds have been shown to interfere with nucleic acid synthesis or disrupt cellular signaling pathways crucial for tumor growth .

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